molecular formula C19H22N2O4 B2728337 (2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034525-55-6

(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Katalognummer B2728337
CAS-Nummer: 2034525-55-6
Molekulargewicht: 342.395
InChI-Schlüssel: NOTJFNSKCPCOMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also has methoxy groups and a pyridine ring, which can contribute to its chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular formula of this compound is C19H22N2O4, and its molecular weight is 342.395. It contains a piperidine ring, a pyridine ring, and a phenyl ring with two methoxy groups.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The piperidine and pyridine rings might participate in electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carbonyl group and the aromatic rings could influence its solubility, boiling point, and melting point .

Wissenschaftliche Forschungsanwendungen

Molecular Interactions and Receptor Binding

  • Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist, focusing on the CB1 cannabinoid receptor. They developed pharmacophore models and conducted a 3D-quantitative structure-activity relationship (QSAR) study for this compound and its analogs, showing how certain structural features contribute to receptor binding and activity (Shim et al., 2002).

Structural and Solution Chemistry

  • Mondal et al. (2010) reported on the synthesis and structure of dioxidovanadium(V) complexes with hydrazone ligands. These complexes have potential catalytic activity and are relevant for understanding the structural properties of compounds with piperidine elements (Mondal, Drew, & Ghosh, 2010).
  • Franklin et al. (2008) studied the reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands, including piperidine, under various conditions. This research is significant for understanding the reaction mechanisms and potential applications in coordination chemistry (Franklin et al., 2008).

Therapeutic Potential and Biological Activities

  • Dineshkumar & Parthiban (2022) synthesized a molecule containing piperidin-4-one and evaluated its antioxidant efficacy. This research contributes to understanding the therapeutic potential of similar compounds (Dineshkumar & Parthiban, 2022).
  • Lynda (2021) synthesized pyrazole derivatives, including compounds with a pyridin-4-yl-methanone moiety, and evaluated their antibacterial and antioxidant activities. These findings have implications for the development of new drugs and therapeutic agents (Lynda, 2021).

Crystallography and Structural Analysis

  • Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a compound structurally related to (2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone. This research provides insights into the physical properties and stability of similar compounds (Karthik et al., 2021).

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures are often investigated for their potential as pharmaceuticals .

Eigenschaften

IUPAC Name

(2,3-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-7-3-6-16(18(17)24-2)19(22)21-12-4-5-15(13-21)25-14-8-10-20-11-9-14/h3,6-11,15H,4-5,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTJFNSKCPCOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.